(1H-Benzoimidazol-2-ylmethyl)-methyl-amine
Overview
Description
(1H-Benzoimidazol-2-ylmethyl)-methyl-amine is a heterocyclic compound that contains both a benzene ring and an imidazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of the benzimidazole moiety in its structure makes it a valuable compound for research and industrial purposes.
Mechanism of Action
Target of Action
They are known to interact with various targets such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways, leading to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have various molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Benzoimidazol-2-ylmethyl)-methyl-amine typically involves the condensation of 1,2-phenylenediamine with formaldehyde and subsequent reaction with methylamine. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the benzimidazole ring. The process can be summarized as follows:
Condensation Reaction: 1,2-phenylenediamine reacts with formaldehyde in the presence of an acid catalyst to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the benzimidazole ring.
Methylation: The benzimidazole derivative is then reacted with methylamine to introduce the methyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(1H-Benzoimidazol-2-ylmethyl)-methyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted benzimidazole derivatives.
Scientific Research Applications
(1H-Benzoimidazol-2-ylmethyl)-methyl-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, which lacks the methylamine group.
2-Methylbenzimidazole: A derivative with a methyl group at the 2-position.
N-Methylbenzimidazole: A derivative with a methyl group on the nitrogen atom.
Uniqueness
(1H-Benzoimidazol-2-ylmethyl)-methyl-amine is unique due to the presence of both the benzimidazole ring and the methylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-10-6-9-11-7-4-2-3-5-8(7)12-9/h2-5,10H,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHYOMCAAAAAMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390240 | |
Record name | (1H-Benzoimidazol-2-ylmethyl)-methyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98997-01-4 | |
Record name | (1H-Benzoimidazol-2-ylmethyl)-methyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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